molecular formula C12H6N4O5 B3319203 1,7-Dinitrophenazine 5-oxide CAS No. 108272-86-2

1,7-Dinitrophenazine 5-oxide

Cat. No.: B3319203
CAS No.: 108272-86-2
M. Wt: 286.2 g/mol
InChI Key: FDAOZIJGWOTKQT-UHFFFAOYSA-N
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Description

1,7-Dinitrophenazine 5-oxide is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. The compound this compound is characterized by the presence of two nitro groups at positions 1 and 7 and an oxide group at position 5 on the phenazine ring.

Preparation Methods

The synthesis of 1,7-Dinitrophenazine 5-oxide typically involves the nitration of phenazine N-oxide. This process is carried out under high-temperature conditions, leading to the formation of two isomers: this compound and 3,7-Dinitrophenazine 5-oxide . The nitration reaction is a crucial step in the preparation of this compound, and the reaction conditions, such as temperature and the concentration of nitric acid, play a significant role in determining the yield and purity of the product.

Chemical Reactions Analysis

1,7-Dinitrophenazine 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of higher oxidation state derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can be further modified for various applications.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The biological activity of 1,7-Dinitrophenazine 5-oxide is primarily attributed to its ability to generate reactive oxygen species (ROS). These ROS can cause oxidative stress in microbial cells, leading to cell damage and death. The compound’s mechanism of action involves the redox cycling of the phenazine ring, which facilitates the transfer of electrons and the generation of ROS . This redox activity is crucial for its antimicrobial and anticancer properties.

Comparison with Similar Compounds

1,7-Dinitrophenazine 5-oxide can be compared with other phenazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenazine derivatives.

Properties

IUPAC Name

1,7-dinitro-5-oxidophenazin-5-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O5/c17-14-9-2-1-3-10(16(20)21)12(9)13-8-5-4-7(15(18)19)6-11(8)14/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAOZIJGWOTKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=[N+](C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C(=C1)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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